molecular formula C15H25N B6362268 (Butan-2-yl)({[4-(2-methylpropyl)phenyl]methyl})amine CAS No. 1240571-42-9

(Butan-2-yl)({[4-(2-methylpropyl)phenyl]methyl})amine

Cat. No.: B6362268
CAS No.: 1240571-42-9
M. Wt: 219.37 g/mol
InChI Key: IDCGRJUCLBQFBK-UHFFFAOYSA-N
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Description

(Butan-2-yl)({[4-(2-methylpropyl)phenyl]methyl})amine is a chemical compound with the molecular formula C15H25N. It is known for its unique structure, which includes a butan-2-yl group and a 4-(2-methylpropyl)phenylmethyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Butan-2-yl)({[4-(2-methylpropyl)phenyl]methyl})amine typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the alkylation of an amine with a suitable alkyl halide. The reaction conditions often include the use of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. These methods are designed to optimize yield and purity while minimizing costs and environmental impact. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(Butan-2-yl)({[4-(2-methylpropyl)phenyl]methyl})amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding amine oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield amine oxides, while reduction can produce primary or secondary amines .

Scientific Research Applications

(Butan-2-yl)({[4-(2-methylpropyl)phenyl]methyl})amine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and receptor binding.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (Butan-2-yl)({[4-(2-methylpropyl)phenyl]methyl})amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    (Butan-2-yl)({[4-(2-methylpropyl)phenyl]methyl})amine hydrochloride: A hydrochloride salt form of the compound with similar properties.

    Benzenemethanamine, N-(1-methylpropyl)-4-(2-methylpropyl): Another compound with a similar structure but different functional groups.

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various research and industrial applications .

Properties

IUPAC Name

N-[[4-(2-methylpropyl)phenyl]methyl]butan-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25N/c1-5-13(4)16-11-15-8-6-14(7-9-15)10-12(2)3/h6-9,12-13,16H,5,10-11H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDCGRJUCLBQFBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NCC1=CC=C(C=C1)CC(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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